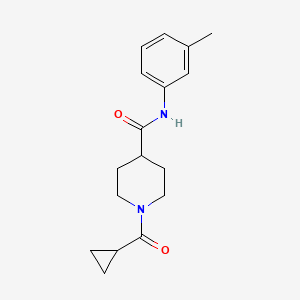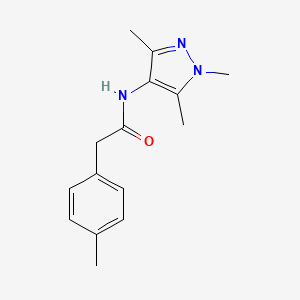![molecular formula C16H19N3O2 B7472782 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPP and is a phthalazinone derivative. MPP has been found to have potential applications in various fields of research, including biochemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of MPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. MPP has also been found to have an affinity for the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. This can lead to a reduction in neuronal excitability and can have anticonvulsant and anxiolytic effects. MPP has also been found to have analgesic and anti-inflammatory effects, which may be due to its affinity for the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high level of purity. MPP has also been found to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of MPP in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of MPP. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 4-methylpiperidine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent such as acetic anhydride or acetonitrile. The product obtained is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
MPP has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of biochemistry and pharmacology. MPP has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-8-18(9-7-12)15(20)11-19-16(21)14-5-3-2-4-13(14)10-17-19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXKNZLCJIIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


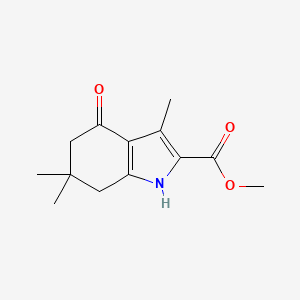
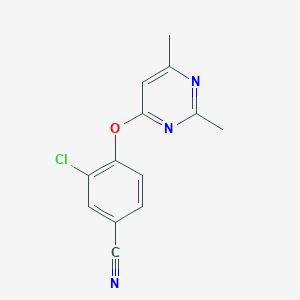
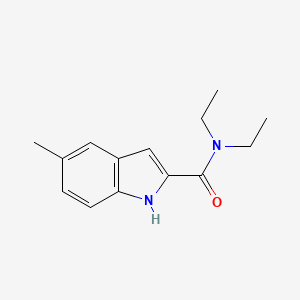
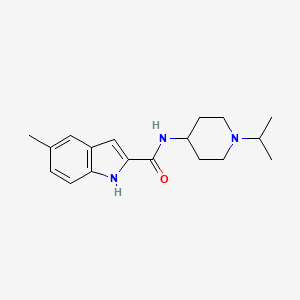
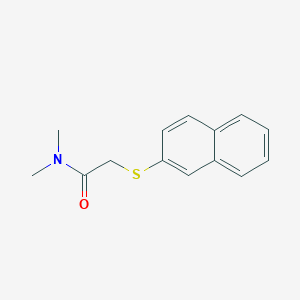
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)



